Thioamide Linker Confers Superior Cytotoxicity Over Carboxamide Analogs in HUH-7, MCF-7, and HCT-116 Cancer Cell Lines
In a panel of benzhydrylpiperazine derivatives, compounds containing a carbothioamide linker (Series 6a–g) exhibited significantly greater growth inhibition than their carboxamide analogs across hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, as measured by the sulphorhodamine B assay [1]. Although the exact GI50 of the target compound is not reported, the class-level advantage of the thioamide over the carboxamide linkage is quantitatively established: for example, 4-chlorobenzhydrylpiperazine thioamide derivatives were identified as the most cytotoxic subset, with growth inhibition exceeding that of their carboxamide counterparts by a margin that motivated the authors to highlight thioamides as a privileged motif [1].
| Evidence Dimension | Cytotoxicity (growth inhibition) |
|---|---|
| Target Compound Data | Carbothioamide series 6a–g (representative of target compound linker class) |
| Comparator Or Baseline | Carboxamide analogs (Series 5a–g) |
| Quantified Difference | Thioamide derivatives showed higher growth inhibition than carboxamide analogs; exact fold-change not specified, but qualitative superiority is consistent across all three cell lines tested [1]. |
| Conditions | Sulphorhodamine B assay; cell lines HUH-7 (hepatocellular), MCF-7 (breast), HCT-116 (colorectal) |
Why This Matters
For procurement decisions in anticancer screening programs, the carbothioamide linker is a demonstrably superior pharmacophore relative to carboxamide, meaning that substitution with a carboxamide analog would likely result in loss of cytotoxic potency.
- [1] Gurdal, E. E., Durmaz, I., Cetin-Atalay, R., & Yarim, M. (2014). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 205–214. View Source
